1-methyl-3-[(2-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid
Overview
Description
1-methyl-3-[(2-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H10N4O3 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 246.07529019 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
- Formation of Carboxamide and Carboxylate Derivatives : Experiments involving the conversion of 1H-pyrazole-3-carboxylic acid to its corresponding carboxamides and carboxylates revealed efficient synthetic pathways, with good yields ranging from 66% to 95%. These reactions were facilitated by reactions with binucleophiles such as 1,2-diaminoethane and 1,2-diaminopropane, among others, under specific conditions (İ. Yıldırım, F. Kandemirli, Y. Akçamur, 2005).
- Novel Synthesis of Pyrazolo[3,4-b]pyridine Products : A novel method for synthesizing ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid was developed. This method offers a new approach to preparing N-fused heterocycle products (Aseyeh Ghaedi, G. Bardajee, A. Mirshokrayi, M. Mahdavi, A. Shafiee, T. Akbarzadeh, 2015).
Structural and Theoretical Studies
- Crystal Structure and Computational Analysis : Studies on the crystal structure and computational analysis of novel pyrazole derivatives provided insights into the molecular structure, thermodynamic properties, and theoretical calculations. This includes the synthesis and characterization of compounds such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, offering a deeper understanding of their stability and potential chemical behaviors (Li-qun Shen, Su-Yu Huang, K. Diao, Fu-hou Lei, 2012).
Potential Applications
- Anticancer Potential : Research into organometallic complexes involving pyrazolo[3,4-b]pyridines highlighted their potential as cyclin-dependent kinase (Cdk) inhibitors. These compounds exhibit structure-activity relationships that suggest their utility in anticancer strategies, particularly through the inhibition of Cdks, which are crucial for cell cycle regulation (I. Stepanenko, M. Novak, Gerhard Mühlgassner, A. Roller, M. Hejl, V. Arion, M. Jakupec, B. Keppler, 2011).
Properties
IUPAC Name |
1-methyl-3-(pyridin-2-ylcarbamoyl)pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-15-6-7(11(17)18)9(14-15)10(16)13-8-4-2-3-5-12-8/h2-6H,1H3,(H,17,18)(H,12,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMYXIFILJEYJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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